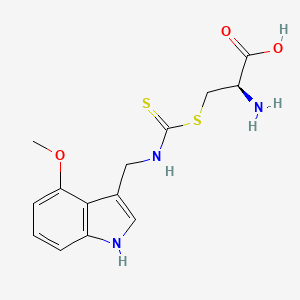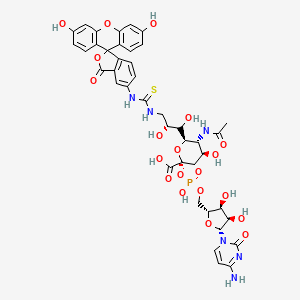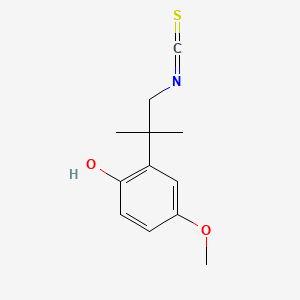
2-(1-Isothiocyanato-2-methylpropan-2-yl)-4-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Isothiocyanato-2-methylpropan-2-yl)-4-methoxyphenol is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains an isothiocyanate group, a methoxy group, and a phenol group, which contribute to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isothiocyanato-2-methylpropan-2-yl)-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with 2-isothiocyanato-2-methylpropane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction temperature and time are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
化学反应分析
Types of Reactions
2-(1-Isothiocyanato-2-methylpropan-2-yl)-4-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The isothiocyanate group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and ethers.
科学研究应用
2-(1-Isothiocyanato-2-methylpropan-2-yl)-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-Isothiocyanato-2-methylpropan-2-yl)-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles, such as thiol groups in proteins, leading to the modification of protein function. This can result in the inhibition of enzymes and disruption of cellular processes, contributing to its biological activities.
相似化合物的比较
Similar Compounds
- 1-(1-Isothiocyanato-2-methylpropan-2-yl)-4-methoxybenzene
- 1-chloro-2-isothiocyanato-2-methylpropane
- 1-Isothiocyanato-2-methylbutane
Uniqueness
2-(1-Isothiocyanato-2-methylpropan-2-yl)-4-methoxyphenol is unique due to the presence of both the isothiocyanate and methoxy groups on the phenol ring
属性
分子式 |
C12H15NO2S |
|---|---|
分子量 |
237.32 g/mol |
IUPAC 名称 |
2-(1-isothiocyanato-2-methylpropan-2-yl)-4-methoxyphenol |
InChI |
InChI=1S/C12H15NO2S/c1-12(2,7-13-8-16)10-6-9(15-3)4-5-11(10)14/h4-6,14H,7H2,1-3H3 |
InChI 键 |
BAENZPKIMALZFT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN=C=S)C1=C(C=CC(=C1)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine](/img/structure/B13861653.png)
![16-undecyl-3-oxaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(26),2(17),4(15),5,7,9(28),10,12,19,21,23(27),24-dodecaene-14,18-dione](/img/structure/B13861659.png)
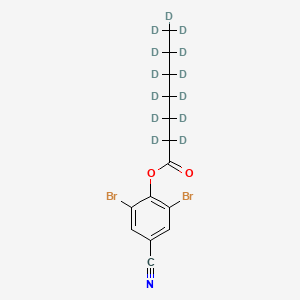
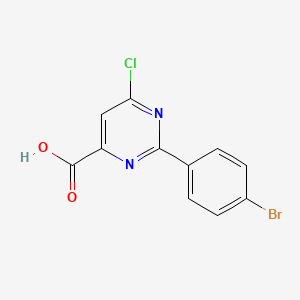
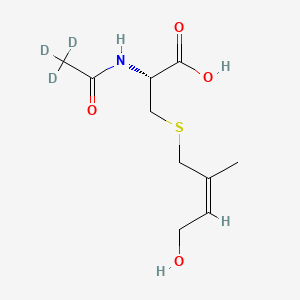


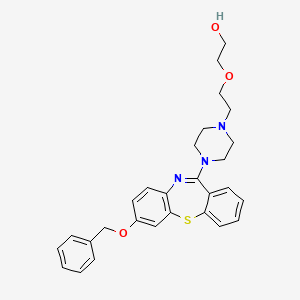
![4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861692.png)
![10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)
![2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile](/img/structure/B13861714.png)
